ABT-767 -

ABT-767

Catalog Number: EVT-1534120
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ABT-767 is an orally available inhibitor of the nuclear enzymes poly(ADP-ribose) polymerase (PARP) 1 and 2, with potential antineoplastic activity. Upon administration, ABT-767 selectively binds to PARP 1 and 2, thereby preventing repair of damaged DNA via the base excision repair (BER) pathway. This agent enhances the accumulation of DNA strand breaks and promotes genomic instability eventually leading to apoptosis. ABT-767 may enhance the cytotoxicity of DNA-damaging agents and reverse tumor cell chemo- and radioresistance.
Overview

ABT-767 is a novel compound developed as a poly(ADP-ribose) polymerase (PARP) inhibitor, primarily aimed at treating advanced solid tumors, particularly those associated with BRCA1/2 mutations and high-grade serous ovarian cancer. This compound has garnered attention due to its potential efficacy in targeting cancer cells that rely on PARP for DNA repair, thus enhancing the therapeutic options available for patients with specific genetic backgrounds.

Source

The development of ABT-767 is attributed to AbbVie, a global biopharmaceutical company. The compound was evaluated in clinical settings, notably through a phase 1 study that assessed its safety, pharmacokinetics, and efficacy in patients with advanced solid tumors .

Classification

ABT-767 is classified as a PARP inhibitor, which is a category of drugs that interfere with the PARP enzyme's function in repairing DNA damage. This class of compounds has been pivotal in oncology, particularly for cancers characterized by homologous recombination deficiency (HRD), such as those with BRCA mutations.

Synthesis Analysis

Methods

The synthesis of ABT-767 involves several steps typical of pharmaceutical development processes. While specific details on the synthetic pathway of ABT-767 are not extensively documented in the available literature, it generally follows established methods for synthesizing small-molecule inhibitors.

  1. Starting Materials: The synthesis begins with commercially available precursors that are modified through various organic reactions.
  2. Key Reactions: The process likely includes nucleophilic substitutions and coupling reactions to construct the core structure of the compound.
  3. Purification: Post-synthesis, purification techniques such as chromatography are employed to isolate the final product and remove any impurities.

Technical Details

Molecular Structure Analysis

Structure

ABT-767's molecular structure features a complex arrangement conducive to its function as a PARP inhibitor. The specific structural formula and stereochemistry are critical for its binding affinity to the PARP enzyme.

Data

While exact structural data is not provided in the search results, compounds in this class typically exhibit specific functional groups that facilitate interaction with the enzyme's active site. High-resolution techniques such as X-ray crystallography or NMR spectroscopy would be utilized to elucidate these structural characteristics in detail.

Chemical Reactions Analysis

Reactions

ABT-767 undergoes various chemical reactions during its metabolism within the body. These include:

  1. Hydrolysis: The compound may be hydrolyzed to form active metabolites.
  2. Oxidation: Cytochrome P450 enzymes may oxidize ABT-767, affecting its pharmacokinetic profile.
  3. Conjugation: Phase II reactions may involve conjugation with glucuronic acid or sulfate groups for excretion.

Technical Details

The metabolic pathways of ABT-767 are crucial for understanding its pharmacodynamics and potential drug interactions. Studies involving human liver microsomes could provide insights into these metabolic processes.

Mechanism of Action

ABT-767 functions by inhibiting the PARP enzyme, which plays a vital role in repairing single-strand breaks in DNA. By blocking this repair mechanism, ABT-767 induces synthetic lethality in cancer cells deficient in homologous recombination repair pathways (e.g., BRCA-mutated tumors).

Process

  1. Binding: ABT-767 binds to the catalytic domain of PARP.
  2. Inhibition: This binding prevents PARP from facilitating DNA repair.
  3. Cell Death: Accumulation of DNA damage leads to cell death, particularly in cancer cells that cannot effectively repair their DNA due to existing mutations.

Data

Clinical trials have shown that patients treated with ABT-767 exhibit varying degrees of tumor response, indicating its efficacy as a targeted therapy .

Physical and Chemical Properties Analysis

Physical Properties

ABT-767 is typically characterized by its solubility profile and stability under physiological conditions.

  1. Solubility: It is designed to be orally bioavailable.
  2. Stability: The compound must remain stable during storage and within biological systems.

Chemical Properties

  1. Molecular Weight: The molecular weight is essential for determining dosing regimens.
  2. pKa Values: Understanding the ionization state at physiological pH helps predict absorption and distribution characteristics.

Relevant data on these properties can be derived from preclinical studies and formulation assessments.

Applications

ABT-767 has significant applications in oncology:

  1. Cancer Treatment: It is primarily used for treating advanced solid tumors with BRCA mutations.
  2. Clinical Trials: Ongoing studies are evaluating its effectiveness in combination therapies and against various cancer types beyond ovarian cancer.

The potential for ABT-767 extends into personalized medicine, where genetic profiling can guide treatment decisions for optimal patient outcomes .

Molecular Characterization of ABT-767

Biochemical Properties of ABT-767 as a PARP-1/2 Inhibitor

ABT-767 demonstrates potent inhibition of PARP-1 and PARP-2 enzymatic activity, with biochemical assays revealing Ki values of 0.47 nM for PARP-1 and 0.85 nM for PARP-2 [1] [4]. This high affinity is attributed to its competitive binding at the nicotinamide adenine dinucleotide (NAD⁺) site, effectively blocking ADP-ribose transfer. Pharmacokinetic studies show dose-proportional exposure across doses from 20 mg once daily to 500 mg twice daily (BID), with a plasma half-life of ~2 hours [1] [4]. Food intake does not significantly alter its bioavailability, supporting flexible dosing in clinical settings [1]. The inhibitor exhibits rapid absorption and extensive tissue distribution, crucial for targeting tumor microenvironments. Cellular assays confirm its ability to induce synthetic lethality in BRCA-deficient cell lines, with IC₅₀ values in the low nanomolar range [6] [8].

Table 1: Biochemical Profile of ABT-767

PropertyValueMethod/Notes
PARP-1 Ki0.47 nMCompetitive binding assay
PARP-2 Ki0.85 nMCompetitive binding assay
Plasma Half-life~2 hoursPharmacokinetic analysis
Dose Proportionality20 mg QD to 500 mg BIDPhase 1 dose-escalation study
Food EffectNone observedBioavailability studies
Primary Cellular MechanismSynthetic lethality in HRD cellsCell viability assays in BRCA-mutant lines

Structural Biology and Structure-Activity Relationship (SAR) Analysis

The structural basis for ABT-767’s potency lies in its interaction with conserved residues in the catalytic domain (CAT) of PARP-1/2. Crystallographic studies reveal that the inhibitor’s carboxamide group forms critical hydrogen bonds with Ser904 and Gly863 (PARP-1 numbering), analogous to the NAD⁺ nicotinamide moiety [5] [10]. Its benzimidazole core engages in π-stacking with Tyr896, while hydrophobic substituents optimize binding pocket occupancy [10]. Key structural features linked to activity include:

  • Benzimidazole Scaffold: Essential for base stacking and catalytic site occupation.
  • Fluorophenyl Group: Enhances selectivity for PARP-1/2 over tankyrases (PARP-5a/b) due to steric exclusion from the smaller PARP-1/2 binding pocket [5].
  • Methylpiperazine Tail: Improves solubility and pharmacokinetics without compromising binding affinity [10].

Table 2: Key Structural Motifs and SAR Contributions of ABT-767

Structural MotifRole in ActivityEffect of Modification
Benzimidazole coreBase stacking with Tyr896; H-bonding with Ser904/Gly863Reduced activity if altered
Fluorophenyl substituentHydrophobic pocket filling; selectivity optimizationLoss of PARP-1/2 selectivity if enlarged
Methylpiperazine moietySolubility enhancement; pharmacokinetic optimizationReduced bioavailability if removed

ABT-767 also exhibits allosteric modulation by destabilizing the helical domain (HD) adjacent to the CAT domain. This destabilization prolongs PARP-1 retention on DNA lesions, a mechanism termed "PARP trapping" [5] [10]. Inhibitors like ABT-767 that induce HD unfolding demonstrate enhanced cytotoxicity in HRD models compared to catalytic inhibitors alone [10].

Kinetics of PARP Enzyme Inhibition (Ki Values and Selectivity)

ABT-767 exhibits >100-fold selectivity for PARP-1/2 over other PARP family members (e.g., PARP-3, PARP-4, tankyrases) [5] [8]. Kinetic analyses confirm non-competitive inhibition with respect to DNA substrate, indicating that ABT-767 binds the enzyme-DNA complex with higher affinity than the free enzyme [6]. Cellular studies reveal that inhibition kinetics translate to functional effects:

  • Replication Fork Protection: ABT-767 impedes Okazaki fragment maturation, increasing single-strand DNA gaps during replication [6].
  • Synergy with HRD: In BRCA-mutant cells, unrepaired single-strand breaks (SSBs) progress to double-strand breaks (DSBs), leading to synthetic lethality [8].
  • Dose-Dependent Enzymatic Inhibition: PARylation suppression in cells correlates with ABT-767 concentration, with near-complete inhibition at 400 nM [1] [7].

Table 3: Kinetics and Selectivity Profile of ABT-767

ParameterValue/OutcomeSignificance
PARP-1 Inhibition (Ki)0.47 nMHigh catalytic inhibition potency
PARP-2 Inhibition (Ki)0.85 nMDual targeting of primary repair PARPs
PARP-3 Inhibition>100-fold weaker than PARP-1Minimal off-target effects
Tankyrase InhibitionNegligibleAvoids telomeric/off-target toxicity
DNA Binding ModeNon-competitive (with DNA)Enhances PARP trapping on DNA lesions
Cellular IC₅₀ (PARylation)10–50 nMFunctional suppression of PARP activity

The inhibitor’s selectivity profile minimizes off-target effects on non-DNA-dependent PARPs involved in telomere maintenance or Wnt signaling (tankyrases) [5]. This kinetic and selectivity precision underpins its therapeutic window in HRD cancers, as validated in phase 1 trials where ABT-767 achieved objective response rates of 21% in BRCA-mutated ovarian cancer [1] [4].

Properties

Product Name

ABT-767

IUPAC Name

NONE

Solubility

Soluble in DMSO, not in water

Synonyms

ABT767; ABT 767; ABT-767

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.